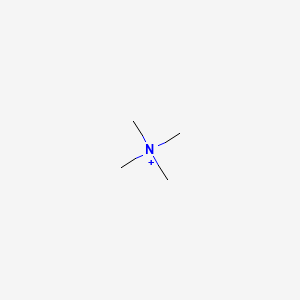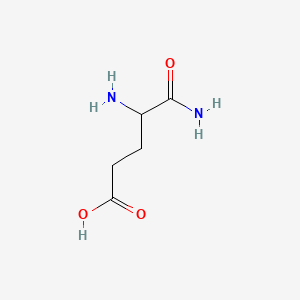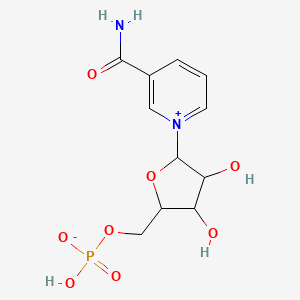
beta-NM;NMN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-nicotinamide mononucleotide (beta-NM;NMN) is a nucleotide derived from ribose, nicotinamide, nicotinamide riboside, and niacin . It is a naturally occurring biologically active nucleotide and exists in two forms, alpha and beta, with the beta isomer being the active form . Beta-nicotinamide mononucleotide plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-nicotinamide mononucleotide can be achieved through chemical and biosynthetic methods. Chemical synthesis involves the phosphorylation of nicotinamide riboside using phosphine oxychloride under controlled temperature conditions . Another method involves the chemical phosphorylation of nicotinamide riboside to beta-nicotinamide mononucleotide .
Industrial Production Methods: Industrial production of beta-nicotinamide mononucleotide primarily relies on biosynthesis due to its efficiency, cost-effectiveness, and sustainability . Biocatalyst engineering and synthetic biology strategies have been employed to enhance the production yield . Fermentation processes using engineered microorganisms have also been developed to produce beta-nicotinamide mononucleotide on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-nicotinamide mononucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions: Common reagents used in the reactions of beta-nicotinamide mononucleotide include phosphine oxychloride for phosphorylation and various enzymes for biosynthetic processes . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products Formed: The major product formed from the reactions of beta-nicotinamide mononucleotide is nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in numerous metabolic pathways .
Applications De Recherche Scientifique
Beta-nicotinamide mononucleotide has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is extensively studied for its potential anti-aging and neuroprotective effects . It has shown promising results in improving mitochondrial function, enhancing energy metabolism, and promoting cellular repair . In biology, beta-nicotinamide mononucleotide is used to study cellular metabolism and the regulation of circadian rhythms . In the industry, it is utilized in the production of dietary supplements and functional foods due to its health benefits .
Mécanisme D'action
Beta-nicotinamide mononucleotide exerts its effects by serving as a precursor to nicotinamide adenine dinucleotide (NAD+) . NAD+ is involved in various biochemical reactions, including energy metabolism, DNA repair, and cellular signaling . The molecular targets of beta-nicotinamide mononucleotide include enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in the biosynthesis of NAD+ .
Comparaison Avec Des Composés Similaires
Beta-nicotinamide mononucleotide is often compared with other NAD+ precursors such as nicotinamide riboside and niacin . While all these compounds can increase NAD+ levels, beta-nicotinamide mononucleotide is unique due to its direct conversion to NAD+ without the need for additional enzymatic steps . This makes it a more efficient and potent NAD+ booster compared to its counterparts .
Similar Compounds:- Nicotinamide riboside
- Niacin
- Nicotinamide
Beta-nicotinamide mononucleotide stands out due to its higher bioavailability and effectiveness in increasing NAD+ levels .
Propriétés
Formule moléculaire |
C11H15N2O8P |
|---|---|
Poids moléculaire |
334.22 g/mol |
Nom IUPAC |
[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19) |
Clé InChI |
DAYLJWODMCOQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone](/img/structure/B10760098.png)
![{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid](/img/structure/B10760104.png)
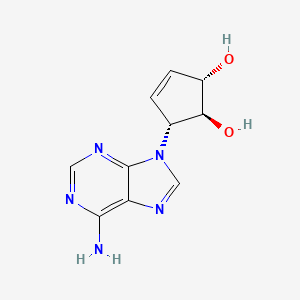
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-[2-(2-(hydroxymethyl-phenylsulfanyl)-benzyl]-benzamide](/img/structure/B10760125.png)
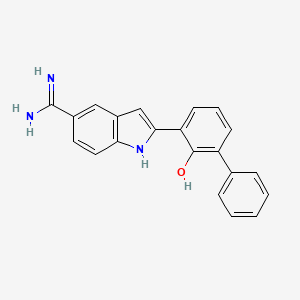
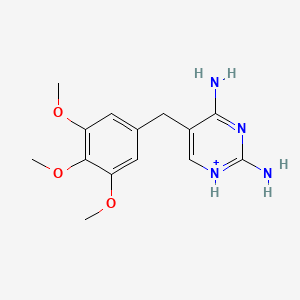
![[Methylseleno]acetate](/img/structure/B10760144.png)
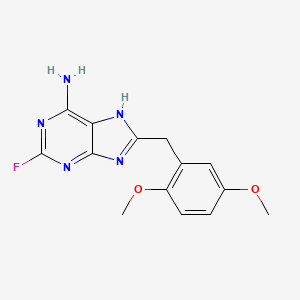
![3-Amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione](/img/structure/B10760154.png)
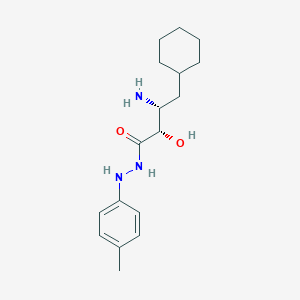
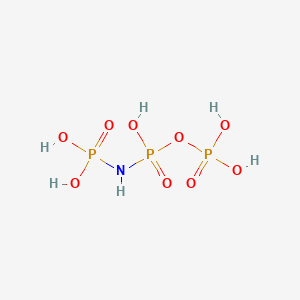
![6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide](/img/structure/B10760165.png)
